5-Hexoxy-2-hydroxybenzonitrile
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Overview
Description
5-Hexoxy-2-hydroxybenzonitrile is an organic compound with the molecular formula C13H17NO2 It is a derivative of benzonitrile, featuring a hydroxy group at the second position and a hexoxy group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexoxy-2-hydroxybenzonitrile typically involves the reaction of 2-hydroxybenzonitrile with hexanol under specific conditions. One common method is to use a base such as sodium hydroxide to deprotonate the hydroxy group, followed by the addition of hexanol to form the hexoxy group through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Hexoxy-2-hydroxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hexoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 5-hexoxy-2-benzoylbenzonitrile.
Reduction: Formation of 5-hexoxy-2-hydroxybenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Hexoxy-2-hydroxybenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Hexoxy-2-hydroxybenzonitrile involves its interaction with specific molecular targets. The hydroxy and hexoxy groups allow it to form hydrogen bonds and hydrophobic interactions with proteins and enzymes, potentially modulating their activity. The nitrile group can also participate in electrophilic and nucleophilic reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzonitrile: Lacks the hexoxy group, making it less hydrophobic.
5-Methoxy-2-hydroxybenzonitrile: Contains a methoxy group instead of a hexoxy group, resulting in different chemical properties.
5-Ethoxy-2-hydroxybenzonitrile: Contains an ethoxy group, offering a balance between hydrophobicity and reactivity.
Uniqueness
5-Hexoxy-2-hydroxybenzonitrile is unique due to its combination of hydroxy, hexoxy, and nitrile groups, which provide a distinct set of chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
5-hexoxy-2-hydroxybenzonitrile |
InChI |
InChI=1S/C13H17NO2/c1-2-3-4-5-8-16-12-6-7-13(15)11(9-12)10-14/h6-7,9,15H,2-5,8H2,1H3 |
InChI Key |
GJAMWCVMWMEXID-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC(=C(C=C1)O)C#N |
Origin of Product |
United States |
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